Ethyl pyridazine-3-carboxylate

Vue d'ensemble

Description

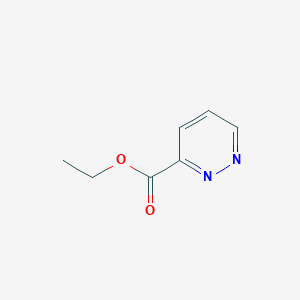

Ethyl pyridazine-3-carboxylate is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms this compound is characterized by an ethyl ester group attached to the third carbon of the pyridazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with diethyl ethoxymethylenemalonate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyridazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more environmentally friendly.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The pyridazine ring undergoes regioselective substitution at electron-deficient positions. Key examples include:

Chlorine Replacement

Ethyl 6-chloro-pyridazine-3-carboxylate reacts with nucleophiles like morpholine or sodium azide under mild conditions:

These reactions highlight the susceptibility of the 6-position to nucleophilic attack due to electron withdrawal by the ester group.

Cyclization and Ring Formation

The ester group facilitates cyclization to form fused heterocycles:

Triazolo-Pyridazine Formation

Reaction with hydrazine derivatives promotes cyclization into triazolo[4,3-b]pyridazine systems:

textEthyl pyridazine-3-carboxylate + Hydrazine hydrate → Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate

Conditions: Acetic acid, reflux. This pathway is critical for generating bioactive derivatives.

Ester Functionalization

The ethyl ester undergoes hydrolysis, amidation, and transesterification:

Hydrolysis

-

Acidic Hydrolysis : Concentrated HCl in ethanol yields pyridazine-3-carboxylic acid.

-

Basic Hydrolysis : NaOH in aqueous ethanol produces the sodium salt, which acidifies to the free acid .

Amidation

Primary amines react with the ester under reflux to form carboxamides:

textThis compound + R-NH₂ → Pyridazine-3-carboxamide

Yields depend on steric and electronic effects of the amine .

Multi-Component Reactions

This compound participates in regioselective one-pot syntheses:

Three-Component Coupling

Arylglyoxals, ethyl butyrylacetate, and hydrazine hydrate in water yield ethyl 6-aryl-3-propylpyridazine-4-carboxylates :

textArylglyoxal + Ethyl butyrylacetate + Hydrazine → Ethyl 6-aryl-3-propylpyridazine-4-carboxylate

Key features:

-

Room-temperature reaction in water.

-

Regioselectivity driven by electronic effects of the carbonyl groups .

Oxidation

-

Side-Chain Oxidation : KMnO₄ oxidizes the ethyl group to a carboxylic acid.

-

Ring Oxidation : Ozone or peroxides modify the pyridazine ring, though products are less studied.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a piperazine derivative, altering electronic properties.

Data Table: Biological Activity of Key Derivatives

Applications De Recherche Scientifique

Ethyl pyridazine-3-carboxylate is primarily utilized in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as anti-inflammatory and anti-cancer agents.

Case Study: Anti-Cancer Activity

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, modifications to the carboxylate group can enhance the compound's potency against specific tumor types, as shown in studies involving breast cancer cell lines.

Agricultural Chemistry

In agricultural applications, this compound serves as an important building block for developing herbicides and fungicides. Its derivatives can provide selective control over unwanted plant growth while minimizing damage to crops.

Case Study: Herbicidal Activity

A study evaluated the herbicidal efficacy of synthesized this compound derivatives against a range of common weeds. The results indicated that certain derivatives could inhibit weed growth effectively at low concentrations, suggesting their potential use in sustainable agriculture.

Material Science

This compound is also being investigated for its potential applications in material science, particularly in the synthesis of polymers and advanced materials.

Case Study: Polymer Synthesis

Recent research has focused on using this compound as a monomer in polymerization reactions. The resulting polymers exhibited enhanced thermal stability and mechanical properties, making them suitable for various industrial applications.

Synthetic Applications

The compound is widely used as an intermediate in organic synthesis. It can undergo various reactions, including:

- Alkylation : Reacts with alkyl halides to form N-alkylated derivatives.

- Acylation : Can be acylated using acyl chlorides to form amides.

- Reduction : The ketone group can be reduced to an alcohol.

These reactions highlight its versatility as a synthetic building block in organic chemistry.

Summary Table of Applications

| Application Area | Specific Use | Example Findings |

|---|---|---|

| Medicinal Chemistry | Anti-cancer agents | Effective against breast cancer cells |

| Agricultural Chemistry | Herbicides and fungicides | Selective weed control |

| Material Science | Polymer synthesis | Enhanced thermal stability |

| Synthetic Applications | Intermediate for organic synthesis | Versatile reactions (alkylation, acylation) |

Mécanisme D'action

The mechanism of action of ethyl pyridazine-3-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact mechanism can vary depending on the specific derivative and its target.

Comparaison Avec Des Composés Similaires

Ethyl pyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:

Pyridazine-3-carboxylic acid: Lacks the ethyl ester group, which can affect its reactivity and solubility.

Mthis compound: Similar structure but with a methyl ester group, which may influence its biological activity.

Pyridazine-4-carboxylate: The carboxylate group is positioned differently on the ring, leading to different chemical properties and reactivity.

Uniqueness: this compound is unique due to its specific ester functional group, which can be easily modified to create a wide range of derivatives with diverse biological activities. This versatility makes it a valuable compound in medicinal chemistry and industrial applications.

Activité Biologique

Ethyl pyridazine-3-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyridazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms. Its molecular formula is , and it has a molecular weight of approximately 166.18 g/mol. The presence of the carboxylate group enhances its reactivity and potential interactions with biological targets.

Biological Activities

1. Antimicrobial Activity

this compound has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various pathogens, including bacteria and fungi. For instance, derivatives of pyridazine have shown significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent .

2. Anticancer Properties

The compound's anticancer activity has been highlighted in several studies. A series of 3,6-disubstituted pyridazines, including ethyl pyridazine derivatives, were evaluated for their effects on cancer cell lines such as MDA-MB-231 (breast cancer) and SKOV-3 (ovarian cancer). Some derivatives demonstrated potent cytotoxicity and induced apoptosis in these cell lines, indicating that this compound may serve as a scaffold for developing anticancer drugs .

3. Anti-inflammatory Effects

this compound is also being explored for its anti-inflammatory properties. Compounds in this class have been shown to inhibit pathways associated with inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The biological effects of this compound are mediated through various mechanisms:

- Enzyme Inhibition: The compound may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit kinases involved in cancer cell proliferation or inflammatory responses .

- Cell Cycle Arrest: Some studies suggest that ethyl pyridazine derivatives can induce cell cycle arrest in cancer cells, preventing their proliferation and leading to increased apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induced apoptosis in breast and ovarian cancer cells | |

| Anti-inflammatory | Inhibited inflammatory pathways |

Case Study: Anticancer Activity

In a study focusing on the synthesis and evaluation of 3,6-disubstituted pyridazines, ethyl pyridazine derivatives were tested against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant anticancer efficacy compared to standard treatments .

Propriétés

IUPAC Name |

ethyl pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-4-3-5-8-9-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLVOBWNRQYTKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560467 | |

| Record name | Ethyl pyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-10-9 | |

| Record name | Ethyl pyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.